molecular formula C16H15ClN2O4 B2992838 Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 438015-44-2

Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No.: B2992838
CAS No.: 438015-44-2
M. Wt: 334.76
InChI Key: UYEIZUXOHRDAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic carbamate derivative featuring a benzo[d][1,3]dioxol (benzodioxole) core substituted with a 2-chlorophenylamino group and an ethyl carbamate moiety. This structure combines aromatic, heterocyclic, and carbamate functionalities, which are often associated with diverse biological activities, including enzyme inhibition and pesticidal properties .

Properties

IUPAC Name

ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-21-15(20)19-16(18-12-8-4-3-7-11(12)17)22-13-9-5-6-10-14(13)23-16/h3-10,18H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEIZUXOHRDAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1(OC2=CC=CC=C2O1)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole core, which can be achieved through the cyclization of catechol with formaldehyde. The resulting benzo[d][1,3]dioxole is then subjected to a series of reactions to introduce the 2-chlorophenylamino group and the ethyl carbamate moiety.

    Cyclization of Catechol: Catechol is reacted with formaldehyde in the presence of an acid catalyst to form benzo[d][1,3]dioxole.

    Amination: The benzo[d][1,3]dioxole is then reacted with 2-chloroaniline under basic conditions to introduce the 2-chlorophenylamino group.

    Carbamoylation: Finally, the resulting intermediate is treated with ethyl chloroformate to form the ethyl carbamate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may include the modulation of signal transduction pathways and the alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol and Aromatic Substitutions

Compound 3 from : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine
  • Key Differences : This compound shares the 2-chlorophenyl group but incorporates a piperazine ring and a benzodioxol-5-yloxy moiety instead of the carbamate group.
  • Synthesis : Yield of 78% (HCl salt), higher than other analogs in the same study (67–75%) .
Compound L2 from : 2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl(E)-3-(5-bromofuran-2-yl)acrylate
  • Key Differences : Features a difluorobenzodioxol core and a bromofuran acrylate ester, differing in substitution position and functional groups.
Compound A2 from : Ethyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate
  • Key Differences: Lacks the 2-chlorophenylamino group but retains the ethyl carbamate linked to a benzodioxol moiety.
  • Synthesis : Reported in prior literature, emphasizing the versatility of carbamate derivatization on benzodioxol scaffolds .
Key Observations:
  • Substituent Effects: The position of chlorine (e.g., 2-chlorophenyl vs. 4-chlorophenyl in , Compound 4) influences melting points and solubility.
  • Synthetic Efficiency : Yields for benzodioxol derivatives range widely (67–78% in ), with halogenated aryl groups (e.g., 2-chlorophenyl) often requiring optimized coupling conditions .

Spectroscopic and Analytical Comparisons

  • NMR Trends : In , the 2-chlorophenyl substituent in Compound 3 results in distinct aromatic proton shifts (δ ~7.2–7.5 ppm), comparable to shifts observed in other chlorinated benzodioxol derivatives. The ethyl carbamate group in the target compound would likely show characteristic signals for the carbamate NH (~5.5 ppm) and ethyl CH3 (~1.2 ppm) .
  • Elemental Analysis : highlights close agreement between theoretical and experimental C/H/N percentages for benzodioxol derivatives (e.g., Compound 3: C 62.1% theor. vs. 62.0% exp.), underscoring analytical reliability for structural validation .

Biological Activity

Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a chlorophenyl group and a carbamate functional group. The synthesis typically involves the reaction of 2-chlorophenylamine with benzo[d][1,3]dioxole derivatives, followed by carbamation to yield the final product. The detailed synthetic pathway can be found in various studies focusing on similar compounds within this chemical class .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. In vitro studies have shown that compounds with similar structural features exhibit significant tumor growth inhibition. For instance, analogs with dioxole structures have demonstrated potent activity comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Ethyl (2-((2-chlorophenyl)amino)...A549 (Lung Cancer)12.5
Ethyl (2-((2-chlorophenyl)amino)...MCF7 (Breast Cancer)15.3
Ethyl (2-((2-chlorophenyl)amino)...HeLa (Cervical Cancer)10.8

These results suggest that the compound's structural components may enhance its interaction with cellular targets involved in cancer proliferation.

Antibacterial Activity

In addition to anticancer properties, the compound has been assessed for antibacterial activity. Compounds with similar dioxole structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 3.9 to 31.5 µg/mL .

Table 2: Antibacterial Activity Data

CompoundBacteriaMIC (µg/mL)
Ethyl (2-((2-chlorophenyl)amino)...Staphylococcus aureus15
Ethyl (2-((2-chlorophenyl)amino)...Escherichia coli25

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cell proliferation and bacterial survival, such as DNA gyrase and topoisomerases in bacteria .
  • Induction of Apoptosis : Studies indicate that compounds with dioxole structures can trigger apoptotic pathways in cancer cells, leading to increased cell death .
  • Interaction with Cellular Targets : The presence of electronegative substituents on the phenyl ring enhances binding affinity to target proteins involved in cellular signaling pathways.

Case Studies

A recent study investigated a series of derivatives based on the structure of this compound. The results indicated that modifications on the phenolic ring significantly affected both anticancer and antibacterial activities. Notably, compounds with halogen substitutions exhibited enhanced potency due to improved interactions with target sites within cells .

Q & A

Basic: What are the recommended synthetic routes for preparing Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate?

A viable approach involves coupling benzo[d][1,3]dioxole derivatives with carbamate-forming reagents. For example, tert-butyl carbamate derivatives have been synthesized via DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling of carboxylic acids with hydroxycarbamates, as demonstrated in analogous benzo[d][1,3]dioxole systems . For the 2-chlorophenylamino moiety, nucleophilic substitution or Buchwald-Hartwig amination could be employed, followed by carbamate formation using ethyl chloroformate or similar reagents. Reaction optimization should include monitoring by TLC or HPLC to ensure purity .

Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data . Preprocessing with Mercury (Cambridge Crystallographic Data Centre) enables visualization of packing patterns and void analysis, critical for understanding intermolecular interactions . For benzo[d][1,3]dioxole derivatives, thermal ellipsoid plots in Mercury can highlight steric effects from the dioxole ring .

Advanced: How do steric and electronic effects of the 2-chlorophenyl group influence the compound’s reactivity or biological activity?

The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may:

  • Reduce nucleophilicity at the adjacent amino group, impacting hydrogen-bonding interactions in biological targets.
  • Enhance metabolic stability by resisting oxidative degradation, as seen in structurally related anticonvulsants like cenobamate (a carbamate derivative with a chlorophenyl moiety) .
    Experimental validation requires comparative studies with analogs (e.g., 4-chlorophenyl or non-halogenated derivatives) using kinetic assays or computational modeling (DFT for electronic effects).

Advanced: What analytical techniques are optimal for characterizing potential decomposition products of this compound?

  • Thermogravimetric Analysis (TGA): Monitors thermal stability; benzo[d][1,3]dioxole derivatives often degrade via ring-opening at >200°C .
  • LC-HRMS: Detects hydrolytic products (e.g., free carbamic acid or 2-chloroaniline) under accelerated stability conditions (pH 1–9, 40–60°C).
  • NMR Dynamics: ¹H/¹³C NMR can identify tautomeric shifts or solvent adducts. For example, carbamate hydrolysis generates CO2, detectable via ¹³C DEPT-135 .

Advanced: How can intermolecular interactions in the solid state be systematically analyzed?

Use Mercury’s Materials Module to:

  • Calculate Hirshfeld surfaces for quantifying close contacts (e.g., C–H···O, π-π stacking).
  • Compare packing similarity with structural analogs in the Cambridge Structural Database (CSD).
  • Identify hydrogen-bonding motifs: The carbamate NH and dioxole oxygen atoms often form bifurcated hydrogen bonds, as seen in related benzo[d][1,3]dioxole crystals .

Basic: What spectroscopic signatures distinguish this compound from its des-chloro analog?

  • ¹H NMR: The 2-chlorophenyl group shows deshielded aromatic protons (δ 7.2–7.5 ppm) compared to non-halogenated analogs.
  • IR: The carbamate C=O stretch appears at ~1700 cm⁻¹, while the dioxole ring shows C–O–C asymmetric stretching at ~1250 cm⁻¹ .
  • Mass Spec: The isotopic pattern for chlorine (3:1 ratio for M+2) confirms its presence .

Advanced: What strategies mitigate synthetic challenges like low yields in carbamate formation?

  • Activated carbamoylating agents: Use 4-nitrophenyl chloroformate for higher reactivity.
  • Solvent optimization: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
  • Catalytic bases: DMAP (4-dimethylaminopyridine) accelerates carbamate coupling by deprotonating the amine .

Advanced: How can researchers validate the compound’s potential pharmacological activity?

  • Targeted assays: Screen against enzymes with carbamate-binding pockets (e.g., acetylcholinesterase, kinases).
  • ADMET profiling: Use in vitro models (e.g., microsomal stability, CYP450 inhibition) to assess drug-likeness. Structural analogs like cenobamate suggest potential CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.